molecular formula C10H11NO4 B8372640 8-Methoxy-1,4-benzodioxan-2-carboxamide

8-Methoxy-1,4-benzodioxan-2-carboxamide

Cat. No.: B8372640
M. Wt: 209.20 g/mol
InChI Key: JVHDSHATNNXQJY-UHFFFAOYSA-N
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Description

8-Methoxy-1,4-benzodioxan-2-carboxamide is a synthetic benzodioxane derivative intended for research and development purposes. As a member of the benzodioxane chemical class, this compound features a 1,4-benzodioxane core structure substituted with a methoxy group at the 8-position and a carboxamide functional group at the 2-position. The benzodioxane scaffold is known to be of significant interest in medicinal chemistry and pharmaceutical research for constructing novel bioactive molecules . The specific presence of the carboxamide group can make this compound a valuable intermediate or building block in organic synthesis, particularly in the preparation of more complex molecules for biological evaluation . Researchers may utilize this compound in exploring structure-activity relationships (SAR), particularly in studies targeting various enzyme systems or receptors where the benzodioxane motif has shown relevance. This product is provided as a research chemical and is strictly for laboratory use. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C10H11NO4/c1-13-6-3-2-4-7-9(6)15-8(5-14-7)10(11)12/h2-4,8H,5H2,1H3,(H2,11,12)

InChI Key

JVHDSHATNNXQJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(CO2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: C(8) vs. C(5) Substitution

Key structural analogs include positional isomers differing in substituent placement on the benzene ring. For example:

  • Methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate are regioisomers synthesized via condensation of methyl 2,3-dibromopropionate with 3-bromocatechol. Their structures are differentiated using HMBC NMR, where C(8)-substituted isomers exhibit distinct three-bond correlations compared to C(5) isomers .
  • Methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate follow similar synthetic and analytical protocols, with nitro groups altering electronic properties and reactivity .

Comparison Table 1: Structural Features of Key Analogs

Compound Substituent Position Key Functional Group Synthesis Method Biological Relevance
8-Methoxy-1,4-benzodioxan-2-carboxamide C(8) Carboxamide Hydrolysis of ester precursor Antihypertensive lead
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate C(8) Ester Condensation with 3-bromocatechol Intermediate for bioactive molecules
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate C(5) Ester Condensation with 3-nitrocatechol Precursor for enzyme inhibitors

Functional Group Transformations

  • The carboxamide group in this compound can be reduced to an aminomethyl derivative using LiAlH4, a reaction pathway shared with analogs like 1,4-benzodioxan-2-carboxamide .
  • Ester derivatives (e.g., methyl 8-nitro-1,4-benzodioxane-2-carboxylate) serve as intermediates for further functionalization, such as hydrolysis to carboxylic acids or conversion to amides .

Physicochemical Properties

Comparison Table 2: Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility
This compound 209.21 75–78 (acid form) Limited in water; soluble in polar aprotic solvents
2-Aminomethyl-1,4-benzodioxan 165.19 Liquid (b.p. 82–83°C at 0.75 mm Hg) Soluble in organic solvents
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate 255.20 Not reported Soluble in THF, DCM

Preparation Methods

Epoxide-Mediated Cyclization

A patent by CA2215604C describes cyclization using glycerol 1-tosylate acetonide. The methoxy group is introduced prior to cyclization:

  • 3,4-Dihydroxyanisole reacts with 1,2-dibromoethane in acetone with K₂CO₃ to form the 1,4-benzodioxane ring.

  • The resulting methyl 8-methoxy-2,3-dihydrobenzo[b]dioxine-6-carboxylate undergoes hydrolysis to the carboxylic acid using NaOH or HCl.

  • The acid is converted to the amide via activation with oxalyl chloride, followed by reaction with ammonium hydroxide.

Key Data :

StepReagents/ConditionsYield
Cyclization1,2-dibromoethane, K₂CO₃, acetone, reflux47%
Hydrolysis10% HCl, acetone, 18 h>99%
AmidationOxalyl chloride, NH₄OH, CH₂Cl₂65–75%

Gallic Acid-Based Synthesis

Gallic acid (3,4,5-trihydroxybenzoic acid) provides a cost-effective route to 1,4-benzodioxane derivatives.

Stepwise Functionalization

As detailed in SCIRP Journal:

  • Fischer esterification of gallic acid in methanol yields methyl 3,4,5-trihydroxybenzoate.

  • Etherification with 1,2-dibromoethane introduces the benzodioxane ring, forming methyl 8-bromoethoxy-1,4-benzodioxane-6-carboxylate.

  • Methoxy introduction : The bromo group is substituted with methoxide (NaOMe) in DMF at 60°C.

  • Hydrolysis and amidation follow the same protocol as in Section 1.1.

Optimization Note :

  • Substitution of bromine with methoxy requires careful temperature control (60–80°C) to avoid ring-opening side reactions.

Direct Aminolysis of Ester Precursors

A patent (US4188390A) highlights a streamlined approach using ethyl 8-methoxy-1,4-benzodioxan-2-carboxylate:

Aminolysis with Ammonia

  • The ester intermediate is synthesized via cyclization of 3,4-dihydroxyanisole with ethyl glycidate.

  • Reaction with ammonia : Ethyl 8-methoxy-1,4-benzodioxan-2-carboxylate is stirred with concentrated NH₄OH in ethanol at 25°C for 24 h.

Key Data :

ParameterValue
Temperature25°C
SolventEthanol
Yield78%

Side Reaction Mitigation :

  • Excess ammonia (2–3 eq) minimizes ester hydrolysis to the carboxylic acid.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization of Catechols High regioselectivity; scalableRequires methoxy-substituted starting material
Gallic Acid Route Low-cost starting materialMulti-step synthesis; moderate yields
Direct Aminolysis Fewer steps; high yieldRequires pre-formed ester intermediate

Structural Confirmation and Purity

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.78–6.90 (3H, m, aromatic), 3.78 (3H, s, OCH₃), 2.57–3.33 (piperazinyl protons).

  • MS (ESI) : m/z 224.1 [M+H]⁺.

Chiral Purity

  • Chiral HPLC (OD column) confirms enantiomeric excess >98% when using optically active intermediates.

Industrial-Scale Considerations

  • Process Optimization : Patents (US5780650A) emphasize sulfonylation to stabilize intermediates during cyclization.

  • Cost Efficiency : The gallic acid route is preferred for bulk synthesis due to reagent availability .

Q & A

Q. What synthetic routes are most effective for preparing 8-Methoxy-1,4-benzodioxan-2-carboxamide, and what parameters are critical for yield optimization?

Answer :

  • Key routes :
    • Amide coupling : React benzodioxane derivatives with amine precursors under controlled conditions (e.g., DMF solvent, 60–80°C, 12–24 hrs) .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 min) while maintaining >85% yield .
  • Critical parameters :
    • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance carboxamide formation .
    • Temperature : Excess heat (>100°C) risks decomposition; optimize via differential scanning calorimetry (DSC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer :

  • Spectroscopic methods :
    • NMR : Assign methoxy (δ 3.8–4.0 ppm) and benzodioxan protons (δ 6.5–7.2 ppm) .
    • IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and dioxane C-O-C (~1250 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) at 25°C, using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles under standard laboratory conditions?

Answer :

  • Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Stabilize aqueous suspensions with cyclodextrin derivatives .
  • Stability : Degrades under UV light; store in amber vials at –20°C. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer :

  • Methodological reconciliation :
    • Replicate assays : Use standardized protocols (e.g., IC50 determination in kinase inhibition assays with ATP concentration fixed at 1 mM) .
    • Structural validation : Compare crystallographic data (if available) or computational docking models to confirm binding conformations .
    • Batch variability : Analyze impurities (e.g., residual solvents via GC-MS) that may interfere with bioactivity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Answer :

  • Derivative synthesis :
    • Substitution : Replace methoxy with ethoxy or halogen groups under Mitsunobu conditions (DIAD, PPh₃) .
    • Oxidation/Reduction : Use KMnO₄ (oxidation) or NaBH₄ (reduction) to modify the dioxane ring .
  • SAR workflow :
    • In silico screening : Use QSAR models (e.g., CoMFA) to prioritize derivatives .
    • High-throughput assays : Test cytotoxicity (MTT assay) and target binding (SPR) in parallel .

Q. How can researchers address discrepancies in reaction mechanisms proposed for carboxamide functionalization?

Answer :

  • Mechanistic validation :
    • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates .
    • Trapping intermediates : Use ESI-MS to detect acyl nitrenes or other transient species during amidation .
    • Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for proposed pathways .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Answer :

  • Formulation approaches :
    • Prodrug design : Introduce ester linkages (hydrolyzable in vivo) to enhance membrane permeability .
    • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Pharmacokinetic testing :
    • Measure Cmax and T½ in rodent models using LC-MS/MS .

Methodological Frameworks for Complex Scenarios

Q. How to design a factorial experiment for optimizing reaction conditions?

Answer :

  • Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent (DMF vs. THF).
  • Design : 2³ factorial matrix with center points to assess curvature. Analyze via ANOVA and response surface methodology (RSM) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Answer :

  • Non-linear regression : Fit data to Hill equation (variable slope) using GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50 values .

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